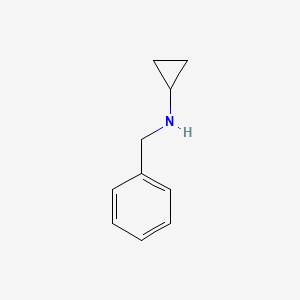

N-Benzylcyclopropylamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-benzylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBAUXJPPHVCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158024 | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-66-8 | |

| Record name | N-Cyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzylcyclopropylamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies for N-Benzylcyclopropylamine. This document is intended to serve as a comprehensive resource for professionals engaged in chemical research and drug development.

Core Chemical Properties

This compound, also known as N-Cyclopropylbenzylamine, is a secondary amine featuring both a benzyl and a cyclopropyl substituent attached to the nitrogen atom.[1] Its core physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 13324-66-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃N | [1][2][3] |

| Molecular Weight | 147.22 g/mol | [1][2][4] |

| Melting Point | 97-98.5 °C | [1][5] |

| Boiling Point | 80-81 °C (at 5 Torr) | [1][5] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [1][5] |

| Flash Point | 92.8 °C | [1] |

| pKa | 8.47 ± 0.20 (Predicted) | [1] |

| LogP (Octanol/Water) | 1.939 (Calculated) | [6] |

| Water Solubility (log10WS) | -2.80 (Calculated) | [6] |

Chemical Structure and Identification

The structure of this compound consists of a central nitrogen atom bonded to a hydrogen, a benzyl group (-CH₂Ph), and a cyclopropyl ring.

-

IUPAC Name : N-benzylcyclopropanamine[7]

-

SMILES : C1CC1NCc2ccccc2

-

InChI : InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2[1][3]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound. These are adapted from established procedures for similar compounds and may require optimization for specific laboratory conditions.

Synthesis via Reductive Amination

Reductive amination is a common and effective method for the synthesis of this compound. This process involves the reaction of benzaldehyde with cyclopropylamine to form an imine, which is then reduced in situ to the desired secondary amine.

Materials:

-

Benzaldehyde

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Imine Formation : Dissolve benzaldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin-Layer Chromatography (TLC).

-

Reduction : To the reaction mixture, add sodium triacetoxyborohydride (1.5 mmol) portion-wise. Continue stirring at room temperature for 12-24 hours.

-

Work-up : Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

A generalized workflow for this synthesis is depicted below.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[8]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9]

-

Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (-CH₂-), and signals for the cyclopropyl ring protons.

-

¹³C NMR : The carbon NMR spectrum will show distinct resonances for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.

2. Infrared (IR) Spectroscopy [10]

-

Sample Preparation : A small amount of the neat sample can be analyzed using an ATR-FTIR spectrometer.

-

Expected Absorptions : Key signals include N-H stretching (a weak to medium band around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).

3. Mass Spectrometry (MS)

-

Technique : Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Expected Fragmentation : The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (147.22). Common fragments would likely result from the loss of the benzyl or cyclopropyl groups.

The logical flow for analytical characterization is presented in the diagram below.

Reactivity and Safety

-

Reactivity : As a secondary amine, this compound can undergo N-alkylation and N-acylation reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic.

-

Safety : this compound is expected to be irritating to the skin and eyes.[1] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. N-Cyclopropylbenzenemethanamine | C10H13N | CID 25866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13324-66-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound (CAS 13324-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. N-Cyclopropyl-benzylamine 95% | CAS: 13324-66-8 | AChemBlock [achemblock.com]

- 8. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Benzylcyclopropylamine: A Potent Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylcyclopropylamine, a notable synthetic compound, has garnered significant attention within the scientific community for its potent inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, and its mechanism of action as an enzyme inhibitor. The document further outlines a detailed experimental protocol for assessing its inhibitory activity and presents key quantitative data in a structured format. Visual diagrams are provided to elucidate the synthetic pathway and the proposed mechanism of MAO inhibition, offering a valuable resource for researchers in pharmacology and drug development.

Core Compound Identification

This section provides fundamental identification and physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 13324-66-8 | [1] |

| Molecular Formula | C₁₀H₁₃N | |

| Molecular Weight | 147.22 g/mol | [2] |

| IUPAC Name | N-Benzylcyclopropanamine | |

| Synonyms | N-Cyclopropylbenzylamine | |

| Melting Point | 97-98.5 °C | |

| Boiling Point | 80-81 °C at 5 Torr | |

| Calculated LogP | 1.939 | [3] |

| Calculated Water Solubility | -2.80 (log10(mol/L)) | [3] |

Synthesis of this compound

This compound serves as a key intermediate in the synthesis of more complex molecules, such as the monoamine oxidase inhibitor Encyprate.[4] The synthesis is a two-step process involving the formation of a Schiff base followed by its reduction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclopropylamine

-

Benzaldehyde

-

Reducing agent (e.g., Sodium borohydride)

-

Anhydrous solvent (e.g., Methanol or Ethanol)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

-

Apparatus for reflux and distillation

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve equimolar amounts of cyclopropylamine and benzaldehyde in an anhydrous solvent.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux to drive the condensation reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude N-benzylidenecyclopropylamine (the Schiff base).

-

-

Reduction of the Schiff Base:

-

Dissolve the crude Schiff base in a suitable solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride, in portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reduction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

The crude this compound can be further purified by distillation or column chromatography.[4]

-

Synthesis Workflow Diagram

Caption: Synthetic route to this compound via Schiff base formation and subsequent reduction.

Biological Activity and Mechanism of Action

This compound and its derivatives are potent inhibitors of monoamine oxidases (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters.[5][6]

Monoamine Oxidase Inhibition

Cyclopropylamines are known mechanism-based inhibitors of MAO.[5] They act as "suicide inactivators" by forming a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.[4][7] This inhibition prevents the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine, leading to their increased availability in the synapse.

Studies on related compounds, such as cis-N-benzyl-2-methoxycyclopropylamine, have demonstrated high potency and selectivity for MAO-B.[5] This selectivity is a desirable trait in the development of therapeutic agents for neurodegenerative diseases like Parkinson's disease, where MAO-B is a key target.

Quantitative Data: Inhibitory Activity

| Compound | Target | IC₅₀ (after 30 min pre-incubation) | Reference |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | [5] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | [5] |

Signaling Pathway: MAO Inhibition

The inhibitory action of this compound on MAO directly impacts neurotransmitter signaling.

Caption: this compound inhibits MAO, preventing neurotransmitter breakdown.

Experimental Protocol: MAO Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potency of this compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound (test inhibitor)

-

Known MAO inhibitor (positive control, e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

MAO substrate (e.g., kynuramine or a fluorometric substrate)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare stock solutions of this compound and the control inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitors in phosphate buffer.

-

Dilute the MAO-A and MAO-B enzymes to the desired concentration in phosphate buffer.

-

-

Pre-incubation:

-

In a 96-well plate, add a fixed volume of the enzyme solution to wells containing different concentrations of the test inhibitor or control.

-

Include wells with enzyme only (no inhibitor) as a negative control.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for time-dependent inhibition.

-

-

Initiation of Reaction:

-

Add the MAO substrate to all wells to initiate the enzymatic reaction.

-

-

Detection:

-

Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a compound of significant interest due to its foundational role in the development of potent and selective MAO inhibitors. Its straightforward synthesis and potent biological activity make it a valuable scaffold for further investigation in the field of neuropharmacology and drug discovery. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its derivatives.

References

- 1. chembk.com [chembk.com]

- 2. N-Cyclopropylbenzenemethanamine | C10H13N | CID 25866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 13324-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Encyprate - Wikipedia [en.wikipedia.org]

- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactivation of monoamine oxidase B by benzyl 1-(aminomethyl) cyclopropane-1-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of N-Benzylcyclopropylamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of N-benzylcyclopropylamine from benzylamine and cyclopropanecarboxaldehyde. The primary method detailed is one-pot reductive amination, a robust and widely utilized transformation in medicinal and organic chemistry for the formation of secondary amines.[1][2][3]

Synthetic Pathway Overview

The synthesis proceeds via a one-pot reductive amination. This method involves two key stages:

-

Imine Formation: Benzylamine, a primary amine, reacts with the aldehyde group of cyclopropanecarboxaldehyde to form an intermediate N-cyclopropylidenemethanamine (an imine), with the concurrent elimination of a water molecule.

-

In Situ Reduction: A reducing agent, present in the same reaction vessel, selectively reduces the imine C=N double bond to a C-N single bond, yielding the target secondary amine, this compound.

This approach is highly efficient as it avoids the isolation of the often-unstable imine intermediate.[2] Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation due to its selectivity for the imine over the starting aldehyde.[1][2]

Reaction Scheme

The chemical transformation is illustrated below. Benzylamine reacts with cyclopropanecarboxaldehyde to form an imine, which is then reduced by sodium borohydride to the final product.

Detailed Experimental Protocol

This protocol is a representative procedure for the reductive amination of benzylamine with cyclopropanecarboxaldehyde.

3.1 Materials and Reagents

-

Benzylamine (C₇H₉N)

-

Cyclopropanecarboxaldehyde (C₄H₆O)

-

Sodium Borohydride (NaBH₄)

-

Methanol (CH₃OH), anhydrous

-

Dichloromethane (CH₂Cl₂), or Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

3.2 Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq). Dissolve the amine in anhydrous methanol (approx. 0.2 M concentration relative to the amine).

-

Aldehyde Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add cyclopropanecarboxaldehyde (1.0-1.1 eq) dropwise over 10-15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation.

-

Reduction: Re-cool the mixture to 0 °C. Add sodium borohydride (1.2-1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until TLC/LC-MS analysis indicates the consumption of the imine intermediate.

-

Workup - Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to decompose any excess sodium borohydride.

-

Workup - Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane or diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

-

Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the typical quantitative data for this synthesis.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Benzylamine | 1.0 | eq | Limiting Reagent |

| Cyclopropanecarboxaldehyde | 1.1 | eq | Slight excess to drive imine formation |

| Sodium Borohydride | 1.5 | eq | Excess to ensure complete reduction |

| Conditions | |||

| Solvent | Methanol | - | Anhydrous |

| Imine Formation Temp. | 0 → 25 | °C | |

| Reduction Temp. | 0 → 25 | °C | |

| Reaction Time | 4 - 6 | hours | Total |

| Results | |||

| Typical Yield | 80 - 95 | % | Yield of purified product |

| Physical State | Colorless to pale yellow | - | Oil |

| Boiling Point | ~95-100 °C @ 10 mmHg | °C | Varies with pressure |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure from setup to the final purified product.

References

Spectroscopic Profile of N-Benzylcyclopropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzylcyclopropylamine, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Core Spectroscopic Data

The empirical formula for this compound is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol .[1][2] This baseline information is crucial for the interpretation of the spectroscopic data presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide detailed information about its atomic connectivity and chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.75 | Singlet | 2H | Methylene protons (CH₂) |

| 2.15 | Multiplet | 1H | Cyclopropyl methine proton (CH) |

| 0.80 | Multiplet | 1H | NH proton |

| 0.40 - 0.60 | Multiplet | 4H | Cyclopropyl methylene protons (CH₂) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | Quaternary aromatic carbon |

| 128.4 | Aromatic CH |

| 128.2 | Aromatic CH |

| 126.9 | Aromatic CH |

| 55.8 | Methylene carbon (CH₂) |

| 35.1 | Cyclopropyl methine carbon (CH) |

| 10.8 | Cyclopropyl methylene carbons (CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its amine and aromatic functionalities.[1]

Table 3: Key IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretch (secondary amine)[4][5] |

| 3025 | Medium | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C bending |

| 1120 | Medium | C-N stretch |

| 740, 700 | Strong | Monosubstituted benzene ring C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 147 | Moderate | Molecular Ion [M]⁺ |

| 91 | High | Tropylium ion [C₇H₇]⁺ (from benzylic cleavage) |

| 56 | Moderate | [C₃H₅NH]⁺ (from cleavage of the benzyl group) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of amines and can be adapted for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation : Utilize a standard NMR spectrometer, such as a Bruker AC-300.[3]

-

¹H NMR Acquisition :

-

Acquire the spectrum at a frequency of 300 MHz or higher for better resolution.

-

Set the spectral width to approximately 10-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

The relaxation delay should be set to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer).

-

Use a wider spectral width, typically 0-220 ppm.

-

Employ proton decoupling to simplify the spectrum and enhance sensitivity.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

IR Spectroscopy Protocol

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be obtained neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Instrumentation : Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Method :

-

Injector : Use a split/splitless injector at a temperature of 250°C.

-

Column : A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program : Start at an initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas : Use helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Method :

-

Ionization Mode : Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Set the mass analyzer to scan a mass range of m/z 40-400.

-

Source Temperature : Maintain the ion source temperature at approximately 230°C.

-

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. N-Cyclopropylbenzenemethanamine | C10H13N | CID 25866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Solubility of N-Benzylcyclopropylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzylcyclopropylamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, predictable solubility trends based on structural analogs, and detailed experimental protocols for determining solubility.

Core Concepts: Solubility Profile

This compound is a synthetic organic compound with a molecular structure that includes a benzyl group, a cyclopropyl group, and a secondary amine. Its solubility is dictated by the interplay of these structural features. The benzyl and cyclopropyl groups are nonpolar and hydrophobic, while the secondary amine is capable of hydrogen bonding and can be protonated to form a more polar, water-soluble salt.

One source indicates that this compound can be dissolved in water and most organic solvents, suggesting a degree of solubility in both polar and nonpolar media[1]. The solubility in aqueous solutions is expected to be pH-dependent; as a basic amine, it will be more soluble in acidic solutions due to the formation of the corresponding ammonium salt. In organic solvents, the nonpolar benzyl and cyclopropyl groups suggest good solubility in a range of common organic solvents.

Data Presentation: Qualitative Solubility

| Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale |

| Alcohols | ||||

| Methanol | CH₃OH | Polar Protic | Soluble | The amine group can hydrogen bond with the hydroxyl group of methanol. The nonpolar groups are sufficiently small to be solvated. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor, facilitating dissolution[2]. |

| Isopropanol | C₃H₈O | Polar Protic | Soluble | Isopropanol is a good solvent for many organic compounds and is expected to dissolve this compound[3]. |

| Ketones | ||||

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Acetone is a versatile solvent that can dissolve a wide range of organic compounds. |

| Esters | ||||

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Ethyl acetate is a moderately polar solvent that is effective at dissolving many organic compounds[4]. |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | The nonpolar nature of diethyl ether makes it a suitable solvent for compounds with significant nonpolar character, such as the benzyl and cyclopropyl groups in this compound[5]. |

| Hydrocarbons | ||||

| Toluene | C₇H₈ | Nonpolar | Soluble | The presence of the benzyl group in both the solute and the solvent suggests favorable van der Waals interactions, leading to good solubility. |

| Hexane | C₆H₁₄ | Nonpolar | Likely Soluble | While the amine group introduces some polarity, the overall nonpolar character of the molecule should allow for solubility in nonpolar aliphatic hydrocarbons like hexane. |

| Chlorinated Solvents | ||||

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Dichloromethane is an excellent solvent for a wide variety of organic compounds[6]. |

| Aqueous | ||||

| Water | H₂O | Polar Protic | Slightly Soluble | The hydrophobic benzyl and cyclopropyl groups limit water solubility. However, the amine group can participate in hydrogen bonding, allowing for some solubility[1]. |

| 5% Hydrochloric Acid | HCl (aq) | Polar Protic | Soluble | As a base, this compound will react with HCl to form a water-soluble ammonium salt. |

| 5% Sodium Hydroxide | NaOH (aq) | Polar Protic | Insoluble | In a basic solution, the amine will remain in its neutral, less polar form, which has low water solubility. |

Experimental Protocols: Determination of Solubility

The following is a standard protocol for determining the solubility of a compound like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vial at a high speed for a specified duration (e.g., 15 minutes at 10,000 rpm).

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Mandatory Visualization

Caption: Workflow for Determining Organic Solvent Solubility

Caption: Logical Relationship of Solubility

References

- 1. chembk.com [chembk.com]

- 2. N-benzylpropan-1-amine;ethanol | C12H21NO | CID 18990757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl amine ethyl acetate | C11H17NO2 | CID 22716465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Dichloromethane Solvent Properties [macro.lsu.edu]

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-Cyclopropyl-benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-benzylamine is a secondary amine of significant interest in medicinal chemistry and drug development due to its role as a mechanism-based inhibitor of cytochrome P450 enzymes. This technical guide provides a comprehensive overview of its core physical and chemical characteristics, spectroscopic profile, and a detailed examination of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the study and application of this compound.

Chemical and Physical Properties

N-Cyclopropyl-benzylamine, with the CAS number 13324-66-8, is a colorless to pale yellow liquid.[1] It possesses a molecular formula of C10H13N and a molecular weight of 147.22 g/mol .[2] The compound is characterized by the presence of a cyclopropyl group and a benzyl group attached to a secondary amine. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C10H13N | [2] |

| Molecular Weight | 147.22 g/mol | [2] |

| CAS Number | 13324-66-8 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 85-86 °C | [3] |

| Density | 1.01±0.1 g/cm³ (Predicted) | |

| Refractive Index | 1.5309 | [3] |

| Flash Point | 92.8 °C | |

| pKa | 8.47±0.20 (Predicted) | |

| Solubility | Soluble in most organic solvents. | [1] |

Synthesis

A common and efficient method for the synthesis of N-Cyclopropyl-benzylamine is through the reductive amination of cyclopropanecarboxaldehyde with benzylamine. This reaction is typically carried out using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the intermediate imine in situ.

Experimental Protocol: Synthesis of N-Cyclopropyl-benzylamine via Reductive Amination

Materials:

-

Cyclopropanecarboxaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and purification

Procedure:

-

To a solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask is added benzylamine (1.0-1.2 equivalents).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise to the stirred solution.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield N-Cyclopropyl-benzylamine.

Caption: Workflow for the synthesis of N-Cyclopropyl-benzylamine.

Spectroscopic Profile

The structural features of N-Cyclopropyl-benzylamine can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of N-Cyclopropyl-benzylamine is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton of the cyclopropyl group, and the methylene protons of the cyclopropyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.8 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~ 2.2 | Multiplet | 1H | Cyclopropyl methine proton (-CH-) |

| ~ 1.5 | Singlet (broad) | 1H | Amine proton (-NH-) |

| ~ 0.3-0.5 | Multiplet | 4H | Cyclopropyl methylene protons (-CH₂-CH₂-) |

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the benzyl and cyclopropyl groups.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Quaternary aromatic carbon (C-ipso) |

| ~ 128-129 | Aromatic carbons (-CH=) |

| ~ 127 | Aromatic carbon (-CH=) |

| ~ 56 | Benzylic carbon (-CH₂-Ph) |

| ~ 35 | Cyclopropyl methine carbon (-CH-) |

| ~ 3-4 | Cyclopropyl methylene carbons (-CH₂-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum of N-Cyclopropyl-benzylamine will exhibit characteristic absorption bands for the N-H, C-H, and C-N bonds, as well as aromatic C=C stretching.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300-3500 | Medium, sharp | N-H stretch (secondary amine) |

| ~ 3000-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-3000 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1495, 1450 | Medium to weak | Aromatic C=C stretch |

| ~ 1020-1250 | Medium | C-N stretch |

Biological Activity: Mechanism-Based Inhibition of Cytochrome P450

N-Cyclopropyl-benzylamine is a well-documented mechanism-based inhibitor of cytochrome P450 (CYP) enzymes. This inhibition is of significant interest in drug development as it can lead to drug-drug interactions. The inhibitory action proceeds through the metabolic activation of the cyclopropylamine moiety by the CYP enzyme, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.

Two primary mechanisms have been proposed for this bioactivation: a Single Electron Transfer (SET) pathway and a Hydrogen Atom Transfer (HAT) pathway. Both pathways can lead to the opening of the strained cyclopropyl ring, generating a reactive species.

Caption: P450 inhibition by N-Cyclopropyl-benzylamine.

It has also been reported that N-Cyclopropyl-benzylamine may act as a dopamine precursor, however, the precise mechanism for this activity is not well-elucidated in the current literature.[4]

Conclusion

N-Cyclopropyl-benzylamine is a molecule with well-defined physical and chemical properties, a predictable spectroscopic profile, and a significant biological activity as a mechanism-based inhibitor of cytochrome P450 enzymes. The information compiled in this guide provides a solid foundation for researchers and drug development professionals working with this compound, from its synthesis and characterization to understanding its metabolic fate and potential for drug-drug interactions. Further research may be warranted to explore its potential as a dopamine precursor and to quantify its solubility in a wider range of pharmaceutically relevant solvents.

References

The Cyclopropylamine Scaffold: A Privileged Motif in Drug Discovery

A Technical Guide to the Research Applications of N-Benzylcyclopropylamine and its Derivatives in Oncology and Neuroscience

For Researchers, Scientists, and Drug Development Professionals

The this compound moiety represents a versatile and powerful scaffold in modern medicinal chemistry. Its unique structural and electronic properties have led to the development of potent and selective inhibitors of critical enzymes, paving the way for novel therapeutic strategies in oncology and neuroscience. This technical guide provides an in-depth overview of the research applications of this compound derivatives, focusing on their role as inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).

Core Applications and Mechanism of Action

This compound and its analogs are primarily recognized as mechanism-based inactivators of flavin-dependent amine oxidases. The strained cyclopropyl ring is key to their inhibitory activity. Enzymatic oxidation of the amine generates a reactive intermediate that covalently modifies the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition of the enzyme. This "suicide inactivation" mechanism provides high potency and prolonged duration of action.

Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in various cancers, particularly acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a prime target for therapeutic intervention.[2] this compound derivatives, particularly those based on the trans-2-phenylcyclopropylamine (tranylcypromine) scaffold, have emerged as potent LSD1 inhibitors.[3][4] By inhibiting LSD1, these compounds can restore normal gene expression patterns, leading to differentiation and apoptosis of cancer cells.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[5] Imbalances in monoamine levels are associated with depression and neurodegenerative disorders like Parkinson's disease.[5] this compound was initially investigated as a potent competitive and irreversible inhibitor of MAO.[6][7] This inhibition leads to an increase in the synaptic levels of monoamine neurotransmitters, forming the basis of their antidepressant and neuroprotective effects.

Quantitative Data on Inhibitor Potency

The following tables summarize the inhibitory activities of various this compound derivatives against LSD1, MAO, and cancer cell lines.

| Compound/Derivative | Target | IC50 / Ki / EC50 | Cell Line | Reference |

| LSD1 Inhibitors | ||||

| ORY-1001 | LSD1 | 0.1 - 23 nM (EC50) | NCI-H510A, NCI-H1417, NCI-H146, NCI-H187 | [8] |

| Bomedemstat | LSD1 | - | SCLC PDX model | [8] |

| OG-668 | LSD1 | 7.6 nM (IC50) | - | |

| SP-2509 | LSD1 | 2.5 µM (IC50) | - | [9] |

| TCP (Tranylcypromine) | LSD1 | 5.6 µM (IC50) | - | [9] |

| S2116 | LSD1 | - | - | [3] |

| S2157 | LSD1 | - | - | [3] |

| Styrenylcyclopropylamine 34 | LSD1 | <4 nM (biochemical), 2 nM (cell), 1 nM (GI50) | KASUMI-1 | [1][10] |

| MAO Inhibitors | ||||

| 1-Benzylcyclopropylamine | MAO | Potent competitive reversible inhibitor and mechanism-based inactivator | - | [6] |

| trans-2-Phenylcyclopropylamine (2-PCPA) | LSD1 | KI = 242 µM, kinact = 0.0106 s-1 | - | [4] |

| Benzyl 1-(aminomethyl)cyclopropane-1-carboxylate | MAO | Partition ratio = 110 | - | [11] |

| Benzylamine-sulfonamide 4i | MAO-B | 0.041 ± 0.001 µM (IC50), 0.036 µM (Ki) | - | |

| Benzylamine-sulfonamide 4t | MAO-B | 0.065 ± 0.002 µM (IC50), 0.055 µM (Ki) | - | [12] |

| Antiproliferative Activity | ||||

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide 13e | Tubulin | 46 nM (IC50) | MCF-7 | [13] |

| N-benzylbenzamide 20b | Tubulin | 12 - 27 nM (IC50) | Various cancer cell lines | [14] |

| Makaluvamine analog (4-chlorobenzyl) | - | 1.8 µM (IC50) | MCF-7 | [15] |

| Makaluvamine analog (4-methylbenzyl) | - | 2.3 µM (IC50) | MCF-7 | [15] |

| N-benzyl benzimidazole pyrimidine 5b | - | 39.6 µM (GI50) | MDA-MB-231 | [16] |

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms and methodologies involved in the research of this compound derivatives.

The diagram above illustrates the canonical function of LSD1 in demethylating histone H3, leading to the repression of target gene expression. This compound derivatives act as inhibitors of LSD1, preventing this demethylation and thereby restoring the expression of tumor suppressor genes.

This diagram depicts the role of Monoamine Oxidase (MAO) in the degradation of monoamine neurotransmitters within a presynaptic neuron. This compound derivatives inhibit MAO, leading to an increase in the concentration of these neurotransmitters in the synapse, which is the basis for their antidepressant effects.

The workflow diagram outlines the typical preclinical evaluation process for novel this compound derivatives, starting from chemical synthesis and progressing through in vitro biochemical and cell-based assays to in vivo efficacy studies in animal models.

Detailed Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reductive amination of benzaldehyde with cyclopropylamine.[17]

Materials:

-

Cyclopropylamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve benzaldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors.[9][18]

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated monomethyl H3(1-21)K4 peptide substrate

-

Flavin adenine dinucleotide (FAD)

-

Eu³⁺-cryptate-labeled anti-H3K4me0 detection antibody

-

XL665-conjugated streptavidin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the this compound test compound.

-

In a 384-well plate, add the test compound and recombinant human LSD1 enzyme.

-

Initiate the enzymatic reaction by adding a mixture of FAD and the biotinylated peptide substrate.

-

Incubate the plate for a defined period (e.g., 1 hour) at room temperature.

-

Stop the reaction and add the detection mix containing the Eu³⁺-cryptate-labeled antibody and XL665-conjugated streptavidin.

-

Incubate for a further period to allow for antibody binding.

-

Measure the HTRF signal (emission at 665 nm and 620 nm) using a suitable plate reader.

-

Calculate the HTRF ratio and determine the percent inhibition relative to a vehicle control.

-

Plot the dose-response curve to calculate the IC50 value.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation of cancer cells.[8][19]

Materials:

-

Cancer cell line of interest (e.g., AML or SCLC cells)

-

Complete cell culture medium

-

96-well plates

-

This compound test compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the development of the colorimetric or luminescent signal.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the values to the vehicle-treated control and plot a dose-response curve to calculate the EC50 value.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Current research is focused on improving the selectivity of these inhibitors for LSD1 over MAO to minimize potential side effects, as well as enhancing their pharmacokinetic properties for better in vivo efficacy. The development of next-generation derivatives, including styrenylcyclopropylamines, holds significant promise for potent and selective covalent inhibitors.[1][10] Furthermore, exploring the synergistic effects of these inhibitors with other anticancer agents is an active area of investigation.

References

- 1. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(1-Methyl)cyclopropylbenzylamine: a novel inactivator of mitochondrial monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inactivation of monoamine oxidase B by benzyl 1-(aminomethyl) cyclopropane-1-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. archives.ijper.org [archives.ijper.org]

- 17. Encyprate - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Benzylcyclopropylamine

Introduction:

N-Benzylcyclopropylamine is a valuable building block in medicinal chemistry and drug development, often incorporated into molecules to modulate their pharmacological properties. Its synthesis is most commonly achieved through reductive amination, a versatile and widely used method for the formation of C-N bonds. This protocol details a standard laboratory procedure for the synthesis of this compound via the reductive amination of cyclopropanecarboxaldehyde with benzylamine.

Core Synthesis Protocol: Reductive Amination

The synthesis of this compound can be efficiently accomplished in a one-pot reaction by the reductive amination of cyclopropanecarboxaldehyde with benzylamine using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This method proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocol:

Materials:

-

Cyclopropanecarboxaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 mmol, 1.0 equiv) and benzylamine (1.0-1.2 mmol, 1.0-1.2 equiv) in anhydrous dichloromethane (10 mL).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by thin-layer chromatography (TLC).

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise. The addition should be done carefully to control any potential exotherm.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the imine intermediate by TLC.

-

Work-up: Upon completion of the reaction, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound.

Quantitative Data Summary:

The following table summarizes typical reaction conditions and yields for reductive amination reactions relevant to the synthesis of this compound and its analogs.

| Reactants | Reducing Agent | Solvent | Reaction Time | Yield | Reference |

| Aldehyde and Cyclopropylamine-d5 | NaBH(OAc)₃ | DCM | 12-24 hours | N/A | [1] |

| Benzaldehyde and various primary amines | NaBH₄ | MeOH | 24 hours | N/A | [2] |

| Benzaldehyde and 4-methyl-1-phenylethylamine | H₂/Pd-C | MeOH | 5 hours | N/A | [3] |

| α-chloroaldehyde and morpholine | CH₂(ZnI)₂ | THF/DMF | 18 hours | 77% | [4] |

| Cyclohexanone and Benzylamine | H₂/Au-catalyst | Toluene | N/A | 79% | [5] |

Mandatory Visualizations:

Experimental Workflow for this compound Synthesis

Caption: A step-by-step workflow for the synthesis of this compound.

Signaling Pathway: Reductive Amination Mechanism

Caption: The reaction mechanism of reductive amination.

References

Application Notes and Protocols: N-Benzylcyclopropylamine as a Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclopropylamine is a potent, mechanism-based inhibitor of monoamine oxidase (MAO), a critical enzyme in the catabolism of monoamine neurotransmitters. As a member of the cyclopropylamine class of inhibitors, it acts as an irreversible inactivator of both MAO-A and MAO-B isoforms.[1][2] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in research and drug development settings. Its unique mechanism of action, involving the formation of a covalent adduct with the enzyme, makes it a valuable tool for studying the physiological roles of MAO and for the development of novel therapeutics.[3][4]

Mechanism of Action

This compound is classified as a "suicide inhibitor" because it is converted by the catalytic action of MAO into a reactive intermediate that irreversibly inactivates the enzyme. The proposed mechanism involves a one-electron transfer from the cyclopropylamine nitrogen to the flavin adenine dinucleotide (FAD) cofactor of MAO. This generates a radical cation intermediate, which then leads to the opening of the cyclopropyl ring. The resulting reactive species forms a covalent bond with the FAD cofactor or a nearby amino acid residue in the active site, leading to irreversible inhibition.[2][3][4]

Data Presentation

The following table summarizes the available quantitative data for this compound and related compounds as monoamine oxidase inhibitors.

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Species/System | Reference(s) |

| This compound | MAO-A | N/A | N/A | Irreversible (slow) | Human Placental Mitochondria | [1] |

| This compound | MAO-B | Potent | N/A | Irreversible | Beef Liver Mitochondria | [1][2] |

| 1-Phenylcyclopropylamine | MAO-A | N/A | High | Irreversible | Human Placental Mitochondria | [1] |

| 1-Phenylcyclopropylamine | MAO-B | N/A | N/A | Irreversible | Beef Liver Mitochondria | [1] |

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the proposed mechanism of irreversible inhibition of monoamine oxidase by this compound.

References

- 1. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Benzylcyclopropylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclopropylamine is a versatile bifunctional molecule incorporating both a secondary amine and a strained cyclopropyl ring. This unique structural combination imparts distinct reactivity, making it a valuable building block in organic synthesis, particularly in the construction of pharmaceutically relevant scaffolds. The presence of the benzyl group allows for easy protection and deprotection of the nitrogen atom, while the cyclopropylamine moiety is a key pharmacophore in a number of bioactive compounds, including monoamine oxidase (MAO) inhibitors.[1] This document provides an overview of the applications of this compound in key organic synthesis reactions, complete with experimental protocols and quantitative data where available.

Application in the Synthesis of Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of various bioactive compounds. Its utility is prominently highlighted in the preparation of monoamine oxidase inhibitors.

Synthesis of Encyprate

This compound is a key precursor in the synthesis of Encyprate, a monoamine oxidase inhibitor (MAOI) developed for the treatment of depression. The synthesis involves the acylation of this compound with ethyl chloroformate.

Reaction Scheme:

References

Application Notes & Protocols: The Role of Cyclopropylamines in the Synthesis of Ciprofloxacin Maleate

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] The chemical structure of ciprofloxacin features a cyclopropyl group at the N-1 position of the quinolone ring, which is crucial for its potent antibacterial activity.[2] This document provides an overview of the synthesis of ciprofloxacin maleate with a focus on the introduction of the cyclopropyl moiety using cyclopropylamine as a key precursor.

While direct, detailed protocols for the use of N-benzylcyclopropylamine in the large-scale synthesis of ciprofloxacin are not widely reported in publicly available literature, this document will also discuss a hypothetical pathway for its use as a protected precursor. The primary focus of the experimental protocols will be on the well-established methods utilizing cyclopropylamine.

Hypothetical Use of this compound

In some synthetic strategies, a protecting group is employed to prevent side reactions of a reactive functional group. In the context of ciprofloxacin synthesis, this compound could theoretically be used as a protected form of cyclopropylamine. The benzyl group could be removed in a subsequent step, a process known as debenzylation, to reveal the free amine for cyclization. This approach might be considered to modulate reactivity or improve solubility during the initial condensation steps. A potential debenzylation step would typically involve catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or other chemical methods to cleave the benzyl-nitrogen bond. However, for the synthesis of a widely produced antibiotic like ciprofloxacin, a more direct and cost-effective route using the unprotected cyclopropylamine is generally favored.[3][4]

Established Synthesis Pathway of Ciprofloxacin

The synthesis of ciprofloxacin is a multi-step process. A common and efficient method involves the reaction of a substituted benzoyl chloride with a dimethylamino-acrylic acid ester, followed by cyclization with cyclopropylamine, and finally, the addition of the piperazine ring.

Caption: General synthesis pathway for Ciprofloxacin Maleate.

Experimental Protocols

The following protocols are based on established and published methods for the synthesis of ciprofloxacin intermediates.

Protocol 1: One-Pot Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester

This one-pot procedure combines acylation, enamine formation, and cyclization steps.

Materials:

-

2,4-dichloro-5-fluorobenzoyl chloride

-

3-dimethylamino-acrylic acid methyl ester

-

Triethylamine

-

Toluene

-

Cyclopropylamine

-

Potassium carbonate

-

N,N-dimethylformamide (DMF)

-

Ice water

-

Hexane

Procedure:

-

Acylation: In a suitable reactor, dissolve 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml). Add triethylamine (0.65 mol) at 10-15°C over 15 minutes. After stirring for an additional 15 minutes, add a solution of 2,4-dichloro-5-fluorobenzoyl chloride (0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes. Stir for another 10 minutes at room temperature.

-

Enamine Formation: Slowly increase the temperature of the reaction mixture to 80-85°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: After the reaction is complete, cool the mixture to room temperature and add cyclopropylamine (0.57 mol). Stir for 1 hour.

-

Ring Closure: Add potassium carbonate (0.48 mol) and DMF (400 ml) to the mixture and stir for 10 minutes at room temperature.

-

Heating and Isolation: Increase the temperature to 120-125°C and stir for 4 hours. Toluene can be collected at 110-115°C. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to 35-40°C and pour it into ice water (2.0 L). Stir at room temperature for 1.5 hours.

-

Purification: Filter the resulting solid and wash with water (200 ml) and hexane (500 ml) to obtain the product.

Protocol 2: Synthesis of Ciprofloxacin from the Quinoline Intermediate

Materials:

-

7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester

-

Piperazine

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (4 N)

-

Water

-

Acetone

Procedure:

-

Nucleophilic Substitution: Dissolve the quinoline intermediate (3.77 mmol) in DMSO (30 mL) in a round-bottom flask.

-

Addition of Piperazine: Add piperazine (15 mmol) to the mixture and heat to 90°C. Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

pH Adjustment and Precipitation: Adjust the pH of the mixture to 7 using 4 N HCl. Allow the ciprofloxacin to precipitate in a refrigerator at 4°C.

-

Isolation and Purification: Filter the solid, wash it three times with water and three times with acetone, and then dry to obtain ciprofloxacin.

Protocol 3: Formation of Ciprofloxacin Maleate

Materials:

-

Ciprofloxacin

-

Maleic acid

-

Ethanol

Procedure:

-

Dissolve ciprofloxacin in a suitable amount of ethanol with gentle heating.

-

In a separate container, dissolve an equimolar amount of maleic acid in ethanol.

-

Add the maleic acid solution to the ciprofloxacin solution with stirring.

-

Allow the mixture to cool to room temperature and then in an ice bath to facilitate the precipitation of ciprofloxacin maleate.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of a ciprofloxacin intermediate.

| Reaction Step | Starting Materials | Product | Yield (%) | Reference |

| One-pot synthesis of quinoline intermediate | 2,4-dichloro-5-fluorobenzoyl chloride, 3-dimethylamino-acrylic acid methyl ester, and cyclopropylamine | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester | 65 |

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The procedures should be adapted and optimized based on laboratory conditions and scale.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Synthesis and biological evaluation of ciprofloxacin – 1,2,3-triazole hybrids as antitumor, antibacterial, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 4. Marketing Flier Archive — TechTransfer and Ventures [techtransfer.research.vcu.edu]

Application Notes and Protocols for the N-Alkylation of Cyclopropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated cyclopropylamines are significant structural motifs in medicinal chemistry, appearing in a wide array of therapeutic agents due to their unique conformational properties and metabolic stability. The cyclopropyl group can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides detailed experimental protocols for the synthesis of N-alkylated cyclopropylamines via two common and effective methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Experimental Protocols

Protocol 1: N-Alkylation of Cyclopropylamine with Alkyl Halides

This protocol details the direct N-alkylation of cyclopropylamine via a nucleophilic substitution reaction with an alkyl halide. The following is a representative procedure for the N-benzylation of cyclopropylamine.

Materials and Reagents:

-

Cyclopropylamine

-

Benzyl bromide

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of cyclopropylamine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add triethylamine (1.5 eq.).

-

Carefully add benzyl bromide (1.2 eq.) dropwise to the solution using a dropping funnel at room temperature.

-

Stir the resulting mixture overnight at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, partition the reaction mixture between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield N-benzylcyclopropanamine.[1]

Protocol 2: Reductive Amination of Cyclopropylamine with Aldehydes

This protocol describes the N-alkylation of cyclopropylamine via a one-pot reductive amination with an aldehyde using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild conditions and broad substrate scope.[2][3][4][5]

Materials and Reagents:

-

Cyclopropylamine

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step.[6][7]

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO3 solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the N-alkylation of cyclopropylamine.

Table 1: N-Alkylation of Cyclopropylamine with Alkyl Halides - Reaction Parameters and Yields